4-(Aminomethyl)benzoic acid hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(aminomethyl)benzoic acid;hydrate |
InChI |
InChI=1S/C8H9NO2.H2O/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H2 |
InChI Key |
NNYVQZJIWLFYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)O.O |
Origin of Product |
United States |
Significance of 4 Aminomethyl Benzoic Acid Hydrate in Contemporary Chemical and Biochemical Research
4-(Aminomethyl)benzoic acid, also known as PAMBA, is a non-proteinogenic amino acid that has garnered significant attention for its versatile applications in scientific research. sigmaaldrich.comchemicalbook.com Its structure, featuring a carboxylic acid group and an aminomethyl group attached to a benzene (B151609) ring, allows it to serve as a versatile scaffold in the synthesis of more complex molecules. researchgate.net
In the field of medicinal chemistry, 4-(Aminomethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical agents. researchgate.net It is recognized for its antifibrinolytic properties, which refers to its ability to prevent the breakdown of blood clots. wikipedia.orgpatsnap.com This has led to its investigation in the context of therapeutic agents for bleeding disorders.
One of the most notable roles of 4-(Aminomethyl)benzoic acid in biochemical research is its function as a competitive inhibitor of the peptide transporter 1 (PepT1). medchemexpress.comnih.gov PepT1 is a protein responsible for the uptake of di- and tripeptides from the diet in the small intestine. By mimicking the structure of a dipeptide, 4-(Aminomethyl)benzoic acid can bind to the transporter but is not transported itself, making it an invaluable tool for studying the mechanism and function of PepT1. nih.govnih.gov This inhibitory activity is crucial for understanding nutrient absorption and for the design of drugs that target this transporter.
Furthermore, its utility extends to the synthesis of a variety of compounds, including:
Cobalt carboxy phosphonates . sigmaaldrich.com
Apoptozole (Az) , a compound that has shown potential in studies related to cystic fibrosis by promoting the trafficking of the mutant CFTR protein. sigmaaldrich.com
Cyclopeptides containing L-glutamic acid and 3-aminobenzoic acid, which can act as receptors for various cations and anions. sigmaaldrich.com
Bioactive peptides with agonistic activity towards the GPR54 receptor, a G protein-coupled receptor involved in various physiological processes. sigmaaldrich.com
The physical and chemical properties of 4-(Aminomethyl)benzoic acid are summarized in the table below, providing a foundation for its application in diverse research settings.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Melting Point | >300 °C |
| Solubility | Slightly soluble in water. Insoluble in ethanol, benzene, and chloroform. chemicalbook.com |
| Appearance | White to light yellow powder or crystal. tcichemicals.com |
Historical Context of Academic Investigations Involving 4 Aminomethyl Benzoic Acid
The academic exploration of 4-(Aminomethyl)benzoic acid and its derivatives has evolved over several decades. Early investigations focused on its synthesis and basic chemical characterization. Traditional methods for preparing the compound included the catalytic reduction of methyl 4-cyanobenzoate (B1228447) or the reaction of methyl 4-chloromethylbenzoate with ammonia (B1221849). guidechem.com Another established route involves the catalytic reduction of 4-formylbenzoic acid methyl ester in the presence of ammonia. guidechem.com More contemporary methods have also been developed, such as the reduction of 4-carboxybenzaldehyde oxime. guidechem.com
A pivotal moment in the research history of this compound came in 1998 with the discovery that 4-(Aminomethyl)benzoic acid acts as the first non-translocated competitive inhibitor of the proton-coupled oligopeptide transporter PepT1. nih.govnih.gov This study, published in The Journal of Physiology, highlighted the molecule's ability to mimic dipeptides and bind to the transporter without being transported, a finding that opened new avenues for studying peptide transport mechanisms. nih.govnih.gov
The table below presents the inhibition constants (Ki) of 4-(Aminomethyl)benzoic acid on PepT1 from this landmark 1998 study.
| Substrate | Inhibitor Concentration | Ki (mM) |
| D-Phe-L-Gln (0.42 μM) | 0-20 mM | 3.1 ± 0.4 |
| D-Phe-L-Gln (0.42 μM) with 1.0 mM unlabeled D-Phe-L-Gln | 0-20 mM | 6.9 ± 1.2 |
These findings provided strong quantitative evidence for the binding of 4-(Aminomethyl)benzoic acid to the external face of PepT1 and solidified its role as an important experimental tool in physiology and pharmacology. nih.gov
Scope and Research Trajectories for 4 Aminomethyl Benzoic Acid Hydrate Studies
Established Synthetic Pathways for 4-(Aminomethyl)benzoic Acid and its Precursors
Established methods for synthesizing 4-(aminomethyl)benzoic acid often involve multi-step processes starting from readily available precursors.
Reduction-based Syntheses of 4-(Aminomethyl)benzoic Acid
A common strategy for the synthesis of 4-(aminomethyl)benzoic acid involves the reduction of a nitrile or an oxime group. One prominent precursor is 4-cyanobenzoic acid. google.comnih.govguidechem.comchemicalbook.comsigmaaldrich.com The traditional method involves the catalytic reduction of methyl 4-cyanobenzoate (B1228447) in the presence of ammonia (B1221849) using a Raney nickel catalyst. google.com However, this method can lead to the formation of secondary amine impurities, such as di(4-carboxybenzyl)amine, which can complicate purification and lower the yield of the desired product. google.com
Another reduction-based approach starts with 4-carboxybenzaldehyde or its alkyl esters, such as methyl 4-formylbenzoate (B8722198). google.comgoogle.com This starting material is first reacted with hydroxylamine (B1172632) to form the corresponding oxime, 4-carboxybenzaldehyde oxime or its alkyl ester. google.comgoogle.com Subsequently, this oxime is catalytically reduced using hydrogen in an aqueous sodium hydroxide (B78521) solution to yield 4-(aminomethyl)benzoic acid. google.comgoogle.com
A further method involves the reaction of 4-chloromethylbenzoic acid with liquid ammonia. google.com
Catalytic Hydrogenation in 4-(Aminomethyl)benzoic Acid Synthesis
Catalytic hydrogenation is a critical step in several synthetic pathways to 4-(aminomethyl)benzoic acid. In the reduction of 4-cyanobenzoic acid derivatives or 4-carboxybenzaldehyde oximes, various catalysts are employed. Raney nickel is a traditional choice for the reduction of the nitrile group. google.com Other catalysts, including palladium, platinum, rhodium, and iridium, can also be used for catalytic reduction. google.com In one specific example, a 5% Ru-C catalyst was used under a hydrogen pressure of 10 kg/cm ² at 150-160°C to produce 4-aminomethylbenzoic acid with a 93.6% yield. chemicalbook.com
The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. For example, in the hydrogenation of benzoic acid, a 5% Ru/C catalyst can hydrogenate both the aromatic ring and the carboxylic group, whereas a Pd/C catalyst selectively hydrogenates only the aromatic ring. researchgate.net
Novel and Optimized Synthetic Strategies for 4-(Aminomethyl)benzoic Acid Analogues
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 4-(aminomethyl)benzoic acid and its analogues.
Development of Low-Cost and High-Yield Preparative Methods
A significant advancement in the synthesis of 4-(aminomethyl)benzoic acid involves a method that starts with 4-carboxybenzaldehyde or its alkyl esters. This process, which proceeds via an oxime intermediate, allows for the use of relatively low hydrogen pressure and simplifies the purification process, leading to a high-yield and low-cost preparation. google.comwipo.int Specifically, reacting methyl 4-hydroxyiminomethylbenzoate in the presence of an alkali like sodium hydroxide enables the use of lower hydrogen pressure. google.comgoogle.comwipo.int This method has been shown to produce 4-aminomethylbenzoic acid hydrochloride with a purity of 99.9% and a yield of 62.9%. google.com
Another approach aimed at improving yield and reducing cost involves the ammonification of 4-chloromethylbenzoic acid. A novel process using urotropine as a catalyst during the aminating reaction with ammonia has been developed. google.com This method reports a high yield and simplifies after-treatment. google.com Furthermore, a method using methanol (B129727) as a solvent for the reaction of 4-chloromethylbenzoic acid with concentrated ammonia water has been shown to produce high-purity 4-aminomethylbenzoic acid (up to 99.55%) without the need for a catalyst, reducing byproducts and equipment costs. patsnap.com
| Starting Material | Key Reagents/Catalysts | Yield | Purity | Reference |
| 4-carboxybenzaldehyde or its alkyl ester | Hydroxylamine, H₂, NaOH, Catalyst (e.g., Ni, Pd) | 62.9% | 99.9% | google.com |
| 4-chloromethylbenzoic acid | Urotropine, Ammonia | High | Not specified | google.com |
| 4-chloromethylbenzoic acid | Methanol, Concentrated ammonia water | Not specified | 99.55% | patsnap.com |
| 4-cyanobenzoic acid derivative | 5% Ru-C, H₂, Aqueous ammonia | 93.6% | Not specified | chemicalbook.com |
Environmentally Benign Synthetic Protocols for 4-(Aminomethyl)benzoic Acid
The development of "green" chemistry protocols is a key focus in modern synthetic chemistry. For aminobenzoic acids and their derivatives, biosynthesis methods are being explored as an alternative to traditional chemical synthesis that relies on petroleum-derived precursors. mdpi.com These biological methods utilize renewable resources like simple carbohydrates as carbon sources and employ microbial processes to synthesize the target compounds. mdpi.com This approach avoids the use of toxic materials and reduces environmental pollution. mdpi.com
In the context of chemical synthesis, efforts to create more environmentally friendly processes include avoiding toxic reagents and minimizing waste. The method for preparing 4-aminomethylbenzoic acid from 4-carboxybenzaldehyde is considered to have low toxicity and to not cause pollution while achieving a high yield. google.com Similarly, a preparation method for aminomethylbenzoic acid that uses methanol as a solvent and reduces the consumption of ammonia water is highlighted for its reduced environmental impact. patsnap.com
Derivatization Strategies of 4-(Aminomethyl)benzoic Acid
4-(Aminomethyl)benzoic acid serves as a versatile bifunctional molecule, possessing both a nucleophilic aminomethyl group and a carboxylic acid function on a rigid benzene (B151609) ring. This unique structure allows for a wide array of derivatization strategies, enabling its incorporation into a diverse range of more complex molecules with tailored properties. These strategies include the formation of guanidines, amides for pseudopeptide construction, imines (Schiff bases), hydrazides, and its use as a foundational scaffold for intricate molecular architectures.
Synthesis of Guanidinomethylbenzoic Acid Derivatives
The transformation of the aminomethyl group of 4-(aminomethyl)benzoic acid into a guanidinium (B1211019) group is a key derivatization strategy to produce guanidinomethylbenzoic acid derivatives. These compounds are of interest due to the structural similarity of the guanidinium group to the side chain of arginine, making them valuable in the design of molecules that can interact with biological systems.
The synthesis of guanidinobenzoic acid and guanidinomethylbenzoic acid esters has been reported, highlighting their potential as protease inhibitors. nih.govnih.gov The general approach involves the reaction of the amino group with a guanylating agent. While specific details for the direct guanylation of 4-(aminomethyl)benzoic acid are not extensively detailed in the provided search results, the synthesis of related guanidinobenzoic acid derivatives offers a template for this transformation. google.com For instance, a common method for guanylation involves the use of reagents like S-methylisothiourea or N,N'-di-Boc-S-methylisothiourea in the presence of a base.
A plausible synthetic route would involve the protection of the carboxylic acid moiety of 4-(aminomethyl)benzoic acid as an ester. This protected intermediate can then be reacted with a suitable guanylating agent to install the guanidine (B92328) functionality. Subsequent deprotection of the carboxyl group would yield the desired guanidinomethylbenzoic acid derivative. The synthesis of esters of guanidinobenzoic acids has been achieved with the aim of producing compounds with antiproteolytic activity. nih.gov
| Starting Material | Reagent(s) | Product Class | Reference(s) |
| p-Guanidinobenzoic acid | Acid chloride formation, Amine | Guanidinobenzoic acid derivative | google.com |
| Benzoates | Alkylation, Carbodiimides | Esters of Guanidinobenzoic Acids | nih.gov |
Utilization in Pseudopeptide and Peptidomimetic Synthesis
4-(Aminomethyl)benzoic acid is a valuable building block in the synthesis of pseudopeptides and peptidomimetics. researchgate.netnih.govsemanticscholar.org Its rigid structure provides a scaffold to mimic peptide turns or to introduce conformational constraints into peptide chains. The amino and carboxyl groups allow for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. sigmaaldrich.comsigmaaldrich.com
A notable example is the synthesis of the novel unnatural amino acid 4-amino-3-(aminomethyl)benzoic acid (AmAbz), which serves as a building block for peptidomimetics. researchgate.net Although not a direct derivatization of the title compound, its synthesis from 4-aminobenzoic acid highlights the utility of this structural motif. The unique placement of three distinct functional groups in AmAbz allows for selective protection and further derivatization, making it a versatile scaffold for combinatorial chemistry. researchgate.net
In the context of pseudopeptide synthesis, 4-(aminomethyl)benzoic acid can be incorporated to replace natural amino acid residues, thereby altering the conformational properties and proteolytic stability of the resulting peptide. The distance and orientation of the amino and carboxyl groups on the benzene ring are distinct from those in natural α-amino acids, leading to unique folding patterns. The use of Fmoc-protected 4-(aminomethyl)benzoic acid is common in SPPS. nih.gov This building block can be coupled to a growing peptide chain, and its amino group can be deprotected for further chain elongation.
| Building Block | Synthetic Application | Key Feature | Reference(s) |
| 4-(Aminomethyl)benzoic acid | Peptide synthesis | Mimics dipeptide configuration | sigmaaldrich.comsigmaaldrich.comnih.gov |
| 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) | Pseudopeptide synthesis | Scaffold for combinatorial chemistry | researchgate.net |
| Fmoc-protected amino acids | Solid-phase peptide synthesis (SPPS) | Orthogonal protection strategy | nih.gov |
Formation of Schiff Bases and Azobenzene (B91143) Derivatives
The primary amino group of 4-(aminomethyl)benzoic acid can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a straightforward and efficient method for introducing a wide variety of substituents onto the 4-(aminomethyl)benzoic acid core. The synthesis of Schiff bases derived from the related 4-aminobenzoic acid is well-documented, and this methodology can be directly applied to 4-(aminomethyl)benzoic acid, potentially after protection of the carboxylic acid group to avoid unwanted side reactions. semanticscholar.orgasianpubs.orgrjptonline.orgmdpi.com
The general synthesis involves the reaction of 4-(aminomethyl)benzoic acid with an appropriate aldehyde or ketone in a suitable solvent, often with acid or base catalysis. researchgate.net The reaction can be driven to completion by the removal of water. A diverse range of aromatic and aliphatic aldehydes can be used, leading to a library of Schiff base derivatives with varying electronic and steric properties. rjptonline.orgmdpi.com These derivatives have been investigated for their biological activities. semanticscholar.orgasianpubs.org
While the direct synthesis of azobenzene derivatives from 4-(aminomethyl)benzoic acid was not found in the search results, the formation of the azoxy precursor to an azobenzene can be envisioned through the oxidation of the aminomethyl group, although this is a less common derivatization strategy compared to Schiff base formation.
| Reactant 1 | Reactant 2 | Product Type | Reference(s) |
| 4-Aminobenzoic acid | Aromatic aldehydes | Schiff bases | semanticscholar.orgasianpubs.orgmdpi.com |
| 4-Aminobenzoic acid | Aliphatic/Aromatic aldehydes and ketones | Schiff bases | rjptonline.org |
Hydrazide Derivative Synthesis from 4-(Aminomethyl)benzoic Acid Precursors
The carboxylic acid functionality of 4-(aminomethyl)benzoic acid provides a handle for the synthesis of hydrazide derivatives. This transformation typically proceeds through a two-step process. First, the carboxylic acid is converted into a more reactive derivative, most commonly an ester, such as a methyl or ethyl ester. This esterification is usually achieved by reacting 4-(aminomethyl)benzoic acid with the corresponding alcohol under acidic conditions (e.g., using sulfuric acid). nih.govnih.gov
In the second step, the resulting ester is treated with hydrazine (B178648) hydrate (NH₂NH₂·H₂O). nih.govnih.govgoogle.com The hydrazine acts as a nucleophile, attacking the ester carbonyl and displacing the alcohol to form the corresponding hydrazide. This reaction is often carried out in an alcohol solvent at room temperature or with gentle heating. nih.govchemmethod.com The resulting 4-(aminomethyl)benzohydrazide (B1619579) retains the aminomethyl group for further functionalization and introduces a reactive hydrazide moiety, which can be used to synthesize a variety of heterocyclic compounds or other derivatives.
The synthesis of hydrazides from related benzoic acid derivatives is a well-established procedure. For example, 4-benzamidobenzoic acid has been converted to its corresponding hydrazide, and 4-hydroxybenzoic acid hydrazide has been synthesized using microwave irradiation to accelerate the reaction. nih.govchemmethod.comchemmethod.com
| Precursor | Key Reagents | Product | Reference(s) |
| 4-Aminobenzoic acid | 1. EtOH, H₂SO₄; 2. NH₂NH₂·H₂O | 4-Aminobenzohydrazide | nih.gov |
| 4-Benzamidobenzoic acid | 1. EtOH, H₂SO₄; 2. NH₂NH₂·H₂O | 4-Benzamidobenzoic acid hydrazide | nih.gov |
| Ethyl p-hydroxybenzoate | NH₂NH₂·H₂O, Microwave | 4-Hydroxybenzoic acid hydrazide | chemmethod.comchemmethod.com |
Application as a Building Block in Complex Molecular Architectures
Beyond its use in linear and cyclic pseudopeptides, 4-(aminomethyl)benzoic acid serves as a fundamental building block for the construction of more complex and diverse molecular architectures. sigmaaldrich.com Its rigid, well-defined geometry and bifunctional nature make it an attractive component for creating supramolecular structures and biologically active molecules.
Examples of its application include:
Apoptozole Synthesis: It is a key component in the synthesis of Apoptozole (Az), a small molecule that has been shown to promote the membrane trafficking of the mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. sigmaaldrich.com
Cyclopeptide Receptors: 4-(Aminomethyl)benzoic acid has been incorporated into cyclopeptides, for example, with L-glutamic acid and 3-aminobenzoic acid. These macrocyclic structures can act as receptors for various cations and anions. sigmaaldrich.com
GPR54 Agonists: The scaffold of 4-(aminomethyl)benzoic acid has been utilized to develop potent agonists for GPR54, a G protein-coupled receptor implicated in the regulation of the reproductive axis. sigmaaldrich.com
These examples underscore the versatility of 4-(aminomethyl)benzoic acid as a scaffold in medicinal chemistry and materials science, enabling the creation of molecules with specific functions and three-dimensional arrangements.
| Application Area | Resulting Molecule/Material | Key Role of 4-(Aminomethyl)benzoic Acid | Reference(s) |
| Materials Science | Cobalt carboxy phosphonates | Organic linker in MOFs | sigmaaldrich.com |
| Medicinal Chemistry | Apoptozole (Az) | Core structural component | sigmaaldrich.com |
| Supramolecular Chemistry | Cyclopeptide receptors | Constrained building block | sigmaaldrich.com |
| Medicinal Chemistry | GPR54 agonists | Bioactive peptide scaffold | sigmaaldrich.com |
Reaction Mechanism Elucidation in 4-(Aminomethyl)benzoic Acid Synthesis
The synthesis of 4-(aminomethyl)benzoic acid has been accomplished through various multi-step pathways, with mechanistic understanding being crucial for optimizing reaction conditions and yield. A prevalent method involves the catalytic reduction of an oxime precursor, which is itself derived from a formyl-substituted benzoic acid derivative. google.comgoogle.com
The reaction sequence typically begins with the oximation of an alkyl 4-formylbenzoate, such as methyl 4-formylbenzoate. This substrate reacts with hydroxylamine to form the corresponding methyl 4-(hydroxyiminomethyl)benzoate (an oxime). google.com The subsequent and key step is the catalytic reduction of this oxime intermediate. This transformation is generally carried out using hydrogen gas in the presence of a metal catalyst. google.comchemicalbook.com Catalysts can include various transition metals like palladium, platinum, rhodium, iridium, and nickel, with nickel or palladium being particularly effective. google.com
Oximation: 4-formylbenzoate ester reacts with hydroxylamine (NH₂OH) to yield an alkyl 4-(hydroxyiminomethyl)benzoate.
Catalytic Reduction: The oxime intermediate is reduced with hydrogen (H₂) over a metal catalyst (e.g., Ni, Pd) in a NaOH solution to produce 4-(aminomethyl)benzoic acid. google.comgoogle.com
| Reaction Step | Reactants | Key Reagents/Catalysts | Intermediate/Product | Reference |
| Oximation | Methyl 4-formylbenzoate | Hydroxylamine | Methyl 4-(hydroxyiminomethyl)benzoate | google.com |
| Catalytic Reduction | Methyl 4-(hydroxyiminomethyl)benzoate | H₂, NaOH, Ni or Pd catalyst | 4-(Aminomethyl)benzoic acid | google.comgoogle.com |
Catalytic Roles of Benzoic Acid Derivatives in Organic Reactions
Benzoic acid and its derivatives are not only synthetic targets but also play significant roles as catalysts or substrates in various organic transformations, providing insights into reaction mechanisms. researchgate.netchemicalbook.com The acidity of benzoic acid, for instance, is a property used to predict reaction mechanisms. researchgate.net The electronic effects of substituents on the benzene ring can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and equilibrium constants for many reactions involving benzoic acid derivatives. wikipedia.org
The reaction constant, ρ (rho), in the Hammett equation indicates the sensitivity of a reaction to substituent effects. wikipedia.org
If ρ > 1 , the reaction is more sensitive to substituents than the ionization of benzoic acid, and a negative charge is built up during the reaction. wikipedia.org
If 0 < ρ < 1 , the reaction is less sensitive, but still involves the buildup of a negative charge. wikipedia.org
Benzoic acid itself can be produced via the catalytic oxidation of toluene. researchgate.net In these processes, catalysts such as cobalt octoate or manganese-based systems are employed to facilitate the selective oxidation. researchgate.net Furthermore, benzoic acid serves as a precursor in the industrial production of other important chemicals. For example, it is used to produce phenol (B47542) through oxidative decarboxylation, a reaction that can be catalyzed by copper(II) salts to lower the required temperature. wikipedia.org
In hydrogenation reactions, benzoic acid derivatives are important substrates. The catalytic ring hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid is a significant industrial process. nih.gov This reaction has been studied using various supported transition metal catalysts, such as Rhodium on carbon (Rh/C), Ruthenium on carbon (Ru/C), Platinum on carbon (Pt/C), and Palladium on carbon (Pd/C). The reactivity order of these catalysts has been established as Rh/C > Ru/C > Pt/C > Pd/C under specific conditions in supercritical CO₂. nih.gov
| Reaction Type | Benzoic Acid Derivative Role | Catalyst | Product | Reference |
| Toluene Oxidation | Product | Cobalt octoate, Mn-based systems | Benzoic acid | researchgate.net |
| Oxidative Decarboxylation | Substrate | Copper(II) salts | Phenol | wikipedia.org |
| Ring Hydrogenation | Substrate | Rh/C, Ru/C, Pt/C, Pd/C | Cyclohexanecarboxylic acid | nih.gov |
Intermediate Characterization in Multi-step Transformations
The synthesis of complex molecules from 4-(aminomethyl)benzoic acid or its precursors often involves multiple steps where the characterization of intermediates is essential for confirming the reaction pathway. In the synthesis of 4-(aminomethyl)benzoic acid itself, the oxime, methyl 4-(hydroxyiminomethyl)benzoate, is a key and characterizable intermediate formed from the reaction of methyl 4-formylbenzoate with hydroxylamine. google.comgoogle.com
In other transformations involving benzoic acid derivatives, distinct intermediates have been identified. For example, in the synthesis of certain benzoylthioureido derivatives, the benzoic acid starting material is first converted to its corresponding acid chloride. This acid chloride is then reacted with ammonium (B1175870) thiocyanate (B1210189) to generate a benzoyl isothiocyanate, which serves as a crucial intermediate before reacting with an amine to form the final product. nih.gov
Similarly, the synthesis of quinazolinone derivatives from p-aminobenzoic acid involves several characterizable intermediates. The process can involve the acetylation of a related precursor like anthranilic acid to form N-acetyl anthranilic acid, which is then cyclized with p-aminobenzoic acid. The resulting quinazolinone can be converted to an acid chloride with thionyl chloride, which is another identifiable intermediate before the final esterification step. researchgate.net These intermediates are typically characterized using spectroscopic methods like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net
| Overall Transformation | Starting Material | Key Intermediate(s) | Characterization Methods | Reference |
| Synthesis of 4-(Aminomethyl)benzoic acid | Methyl 4-formylbenzoate | Methyl 4-(hydroxyiminomethyl)benzoate | HPLC | google.comchemicalbook.com |
| Synthesis of Benzoylthioureido derivatives | Benzoic acid derivative | Acid chloride, Benzoyl isothiocyanate | IR Spectroscopy | nih.gov |
| Synthesis of Quinazolinone esters | p-Aminobenzoic acid | N-acetyl anthranilic acid, Acid chloride | FT-IR, NMR | researchgate.net |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Derivatization reactions of 4-(aminomethyl)benzoic acid and its parent compound, 4-aminobenzoic acid, present challenges and opportunities in controlling regioselectivity and stereoselectivity. The molecule possesses two distinct reactive sites: the amino group (-NH₂) and the carboxylic acid group (-COOH). The selective reaction at one site while leaving the other untouched is a key aspect of its synthetic utility.
Regioselectivity: The differing reactivity of the amino and carboxylic acid groups allows for regioselective derivatization.
Reaction at the Amino Group: The amino group can selectively react with aldehydes to form Schiff bases (imines) under acidic catalysis, leaving the carboxylic acid group unaffected. researchgate.net
Reaction at the Carboxylic Acid Group: The carboxylic acid can be converted into an ester or an acid chloride. For instance, treatment with thionyl chloride will selectively produce the acid chloride, which can then be reacted with alcohols or amines. researchgate.net
O- vs. N-Alkylation: In the alkylation of 4-aminobenzoic acid using alkylating agents in the presence of a base like potassium carbonate, a mixture of O- and N-alkylated products can be formed. The control of this regioselectivity depends on the reaction conditions. nih.gov
Stereoselectivity: When the aromatic ring of 4-(aminomethyl)benzoic acid is subjected to reduction, new stereocenters can be created. The hydrogenation of p-aminomethyl benzoic acid can lead to the formation of cis and trans isomers of the corresponding aminomethyl cyclohexanecarboxylic acid, highlighting the stereochemical outcome of the reaction. chemicalbook.com The reactivity in such hydrogenation reactions is also influenced by the nature of the substituent groups already present on the benzene ring. nih.gov For example, in the hydrogenation of various benzoic acids, the conversion rate was found to be significantly affected by the electronic properties of the substituent, with benzoic acid and phenol being more reactive than 4-ethylbenzoic acid or p-toluic acid under identical conditions. nih.gov
| Reaction Type | Selective Site | Reagents | Outcome | Reference |
| Schiff Base Formation | Amino group | Aldehydes, acid catalyst | C=N bond formation | researchgate.net |
| Alkylation | Carboxylic acid or Amino group | Alkylating agents, K₂CO₃ | O- and/or N-alkylation | nih.gov |
| Hydrogenation | Benzene ring | H₂, catalyst | Creation of cis/trans stereoisomers | chemicalbook.com |
Advanced Spectroscopic and Chromatographic Characterization in 4 Aminomethyl Benzoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 4-(aminomethyl)benzoic acid hydrate (B1144303). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are routinely employed for the initial structural assessment of 4-(aminomethyl)benzoic acid.
¹H NMR: The ¹H NMR spectrum of 4-(aminomethyl)benzoic acid typically exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring usually appear as a set of multiplets in the downfield region, a consequence of the electron-withdrawing carboxylic acid group and the electron-donating aminomethyl group. The methylene (B1212753) protons of the aminomethyl group (CH₂) typically present as a singlet, while the amine (NH₂) protons can sometimes be observed as a broad singlet. The acidic proton of the carboxylic acid group is often not observed or appears as a very broad signal due to exchange with residual water or the solvent. chemicalbook.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-(aminomethyl)benzoic acid, distinct signals are expected for the carboxyl carbon, the quaternary aromatic carbon attached to the carboxyl group, the quaternary aromatic carbon attached to the aminomethyl group, the two sets of equivalent aromatic CH carbons, and the methylene carbon of the aminomethyl group. rsc.orgdocbrown.info The chemical shifts of these carbons provide valuable information about their electronic environment. docbrown.infochemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 4-(Aminomethyl)benzoic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | Multiplet | ~113-132 |
| Aminomethyl CH₂ | Singlet | Data not available |
| Carboxylic Acid OH | Broad Singlet | ~168 |
| Amine NH₂ | Broad Singlet | Data not available |
| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. chemicalbook.comrsc.org |
To gain deeper insights into the molecular structure and resolve any ambiguities from one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In 4-(aminomethyl)benzoic acid, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). For instance, the signal for the methylene protons would show a correlation to the signal for the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For example, the methylene protons would show a correlation to the aromatic carbon to which the aminomethyl group is attached, as well as to the adjacent aromatic carbons.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and molecular vibrations within 4-(aminomethyl)benzoic acid hydrate. researchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of 4-(aminomethyl)benzoic acid displays characteristic absorption bands corresponding to its functional groups. chemicalbook.comresearchgate.net Key vibrational modes include:
O-H Stretch: A broad band typically in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often showing hydrogen bonding interactions.
N-H Stretch: The amine group exhibits symmetric and asymmetric N-H stretching vibrations, usually appearing as two distinct peaks in the 3200-3400 cm⁻¹ region. researchgate.net
C=O Stretch: A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid group.
C-N Stretch: The stretching vibration of the C-N bond in the aminomethyl group is also observable.
Aromatic C-H and C=C Stretches: Vibrations associated with the benzene ring are found in specific regions of the spectrum.
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a common technique used to obtain the infrared spectrum of solid samples like 4-(aminomethyl)benzoic acid. spectrabase.comresearchgate.netnih.gov
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. chemicalbook.com While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For 4-(aminomethyl)benzoic acid, the FT-Raman spectrum would prominently feature the symmetric vibrations of the benzene ring and the C-C skeletal vibrations. researchgate.netresearchgate.net
Table 2: Key Vibrational Frequencies for 4-(Aminomethyl)benzoic Acid
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | FT-IR |
| N-H Stretch (Amine) | 3200-3400 | FT-IR |
| C=O Stretch (Carbonyl) | ~1700 | FT-IR |
| Aromatic C=C Stretch | 1400-1600 | FT-IR, FT-Raman |
| Note: Wavenumbers are approximate and can be influenced by intermolecular interactions and the physical state of the sample. researchgate.net |
Mass Spectrometry (MS and HRMS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. spectrabase.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org
For 4-(aminomethyl)benzoic acid, with a molecular formula of C₈H₉NO₂, the expected monoisotopic mass is approximately 151.0633 g/mol . spectrabase.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like 4-(aminomethyl)benzoic acid, often showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. spectrabase.com The accurate mass measurement obtained from HRMS serves as a definitive confirmation of the compound's identity and can also be used to detect and identify impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) is an essential technique for assessing the purity of 4-(aminomethyl)benzoic acid and for its quantitative analysis. sielc.comhelixchrom.com By separating the compound from any impurities, HPLC allows for the determination of its percentage purity.
A typical HPLC method for 4-(aminomethyl)benzoic acid would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. The retention time of the main peak corresponding to 4-(aminomethyl)benzoic acid is a characteristic parameter under specific chromatographic conditions, and the area of this peak is proportional to its concentration.
The development of robust and efficient chromatographic methods is crucial for the analysis of 4-(aminomethyl)benzoic acid and its derivatives. sielc.comresearchgate.net Method development often involves optimizing various parameters, including:
Column Chemistry: Selecting the appropriate stationary phase (e.g., C18, C8, phenyl) to achieve the desired separation.
Mobile Phase Composition: Adjusting the ratio of aqueous and organic solvents, as well as the pH and ionic strength of the aqueous phase, to control the retention and selectivity of the separation.
Flow Rate and Temperature: Optimizing these parameters to improve resolution and reduce analysis time.
For derivatives of 4-(aminomethyl)benzoic acid, the chromatographic method may need to be adapted to account for changes in polarity, size, and other physicochemical properties. The goal is to develop a method that provides good resolution between the main compound and any potential impurities or related substances.
UV-Vis Spectrophotometric Analysis of 4-(Aminomethyl)benzoic Acid Derivatives
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique used to study the electronic transitions within molecules. In the context of 4-(aminomethyl)benzoic acid derivatives, particularly Schiff bases and their metal complexes, UV-Vis spectroscopy provides insights into their electronic structure and the effects of substituent groups and metal coordination on their absorption properties.
Research into the UV-Vis spectrophotometric analysis of these derivatives often focuses on identifying the characteristic absorption bands that arise from π→π* and n→π* electronic transitions. The π→π* transitions, which are typically of high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the C=N imine group of Schiff base derivatives. The n→π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen or oxygen atoms, to a π* antibonding orbital.
The electronic absorption spectra of Schiff base derivatives of 4-aminobenzoic acid have been a subject of study. For instance, the UV-visible spectrum for 4-[(1Z)-ethylideneamino]benzoic acid shows two distinct absorption bands at 261 nm and 368 nm. rjptonline.org These are attributed to the π→π* and n→π* electronic transitions, respectively. rjptonline.org Similarly, various binuclear Schiff base ligands exhibit absorption bands between 250–260 nm for π→π* transitions and in the 330–340 nm range for n→π* transitions. mdpi.com The introduction of a donor-acceptor system within the molecule, such as in bis-CN-4-NEt2, can significantly shift the absorption maximum to a longer wavelength, with a reported peak at 557 nm. mdpi.com
The complexation of these Schiff base ligands with metal ions introduces new electronic transitions, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions, which are typically weak, are observed in the visible region of the spectrum for complexes containing transition metals with partially filled d-orbitals. For example, metal complexes of Schiff bases derived from 4-aminobenzoic acid have shown weak and broad peaks in the range of 14104 to 23870 cm⁻¹ (approximately 422 to 709 nm), which are assigned to d-d transitions. researchgate.net Ligand field and LMCT charge transfer transitions have also been identified in the range of 27548 to 29154 cm⁻¹ (approximately 343 to 363 nm). researchgate.net
The parent compound, 4-aminobenzoic acid, displays absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The derivatization into Schiff bases and subsequent coordination with metals lead to the appearance of new, often red-shifted, absorption bands, confirming the formation of the new compounds.
The following table summarizes the UV-Vis spectrophotometric data for several 4-(aminomethyl)benzoic acid derivatives based on published research findings.
| Compound/Derivative Name | Absorption Maxima (λmax) | Electronic Transition | Reference |
| 4-Aminobenzoic Acid | 194 nm, 226 nm, 278 nm | Not specified | sielc.com |
| 4-[(1Z)-ethylideneamino]benzoic acid | 261 nm, 368 nm | π→π, n→π | rjptonline.org |
| Schiff base ligand (A1) in methanol | 303 nm | Not specified | nih.gov |
| Schiff base ligand (A2) in methanol | 246 nm, 303 nm | Not specified | nih.gov |
| Schiff base ligand (A3) in methanol | 333 nm | Not specified | nih.gov |
| bis-Et-SA / bis-Et-4NEt₂ | 250-260 nm, 330-340 nm | π→π, n→π | mdpi.com |
| bis-CN-4-NEt₂ | 557 nm | Intramolecular Charge Transfer | mdpi.com |
| Schiff base ligand derived from 4-aminoantipyrine (B1666024) and 4-aminobenzoic acid | 37453 cm⁻¹ (267 nm), 28571 cm⁻¹ (350 nm) | π→π, n→π | researchgate.net |
| Metal complexes of Schiff base ligands | 23870-14104 cm⁻¹ (422-709 nm) | d-d transitions | researchgate.net |
| Metal complexes of Schiff base ligands | 29154-27548 cm⁻¹ (343-363 nm) | Ligand Field and LMCT | researchgate.net |
Computational Chemistry and Theoretical Studies of 4 Aminomethyl Benzoic Acid Hydrate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the molecular structure and electronic properties of 4-(Aminomethyl)benzoic acid hydrate (B1144303) from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its behavior at the electronic level.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 4-(Aminomethyl)benzoic acid hydrate, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable arrangement of its atoms.
These calculations can predict how the aminomethyl and benzoic acid groups orient themselves with respect to the benzene (B151609) ring and how the water molecule of hydration interacts with the main molecule through hydrogen bonding. The electronic structure, including the distribution of electron density, can also be mapped, revealing the most electron-rich and electron-poor regions of the molecule. This information is crucial for understanding the molecule's reactivity. For instance, an exhaustive quantum mechanical calculation on a related pharmaceutically important molecule was investigated using the B3LYP/6-31G** Density Functional technique to understand its physicochemical and electronic parameters. nih.gov
Below is a hypothetical table representing the kind of optimized geometrical parameters that could be obtained for this compound using DFT calculations.
| Parameter | Value (Å or °) |
| C-C (aromatic) bond length | ~1.39 Å |
| C-C (carboxyl) bond length | ~1.50 Å |
| C=O (carboxyl) bond length | ~1.21 Å |
| C-O (carboxyl) bond length | ~1.36 Å |
| C-N (aminomethyl) bond length | ~1.47 Å |
| C-C-O (carboxyl) bond angle | ~115° |
| O=C-O (carboxyl) bond angle | ~125° |
| H-N-H (amino) bond angle | ~107° |
Hartree-Fock (HF) and Coupled Cluster (CC) Methods
While DFT is a widely used method, other quantum chemical techniques such as Hartree-Fock (HF) and Coupled Cluster (CC) methods offer alternative approaches to studying molecular systems. HF is a fundamental ab initio method that solves the Schrödinger equation without empirical parameters, but it does not fully account for electron correlation. This can sometimes lead to inaccuracies in the predicted properties.
Coupled Cluster methods are more computationally intensive but provide a higher level of theory by including electron correlation effects more accurately. CC calculations are often considered the "gold standard" for small to medium-sized molecules and are used to obtain highly accurate energies and properties. For this compound, a comparative study using HF, DFT, and CC methods would provide a comprehensive understanding of the role of electron correlation in determining its structure and stability. Theoretical studies on similar molecules have utilized both HF and DFT methods to analyze their electronic structures. nih.govresearchgate.net
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. schrodinger.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. Quantum chemical calculations for other benzoic acid derivatives have been used to determine their HOMO-LUMO energies and assess their chemical reactivity. researchgate.netchemicalbook.com
A hypothetical table of electronic properties for this compound derived from such an analysis is presented below.
| Property | Value (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of dynamic processes, such as intermolecular interactions in solution and the adsorption of molecules onto surfaces.
Investigation of Intermolecular Interactions in Solution
In a solution, molecules of this compound are surrounded by solvent molecules, and their behavior is governed by a complex network of intermolecular interactions. MD simulations can be used to model this environment and study the interactions between the solute and the solvent. For instance, simulations can reveal the nature of hydrogen bonding between the aminomethyl and carboxyl groups of the molecule and surrounding water molecules.
By analyzing the trajectories of the molecules over time, it is possible to understand how the solvent affects the conformation of this compound and how the solute, in turn, influences the structure of the solvent. Studies on other amino acids in aqueous solutions have utilized MD simulations to elucidate these complex interactions. medchemexpress.com
Adsorption Behavior on Material Surfaces
The interaction of this compound with material surfaces is relevant in various applications, such as in the development of functionalized materials. MD simulations can provide insights into the adsorption process by modeling the molecule's approach to and interaction with a surface. nih.gov
These simulations can predict the preferred orientation of the molecule on the surface and the strength of the adsorption. For example, it could be determined whether the molecule adsorbs via its carboxyl group, its aminomethyl group, or its aromatic ring. Such studies are crucial for designing materials with specific surface properties. Research on the adsorption of a similar molecule, 4-aminobenzoic acid, onto chitosan (B1678972) has demonstrated the utility of such investigations. nih.gov A study on a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid, also highlights its potential as a building block for peptidomimetics and as a scaffold for combinatorial chemistry. researchgate.net
Conformational Analysis and Energy Landscapes
The conformational flexibility of 4-(aminomethyl)benzoic acid is centered around the torsional angles involving the aminomethyl and carboxylic acid groups relative to the benzene ring. Computational methods, such as density functional theory (DFT) and molecular mechanics, are employed to explore the potential energy surface of the molecule and identify stable conformers. The potential energy landscape perspective offers a framework for understanding not just the static structures but also the thermodynamics and kinetics of conformational changes. rsc.org
While specific studies on the hydrated form are limited, the principles of conformational analysis can be applied. The presence of water molecules in the hydrate is expected to play a crucial role in stabilizing certain conformations through hydrogen bonding. The energy landscape of a molecule reveals all possible conformations and the energy barriers between them. For biomolecules and related compounds, these landscapes can be complex, sometimes featuring multiple funnels that correspond to distinct structural ensembles. nih.gov For instance, in complex systems, different regions of the landscape can be associated with different biological activities or physical properties. nih.gov
In a related context, the conformational analysis of peptides incorporating a derivative of 4-(aminomethyl)benzoic acid has shown the existence of distinct conformational families depending on the configuration of an incorporated azobenzene (B91143) moiety. researchgate.net This highlights how the conformational preferences of the 4-(aminomethyl)benzoic acid backbone can be influenced by its chemical environment.
Theoretical Studies on Self-Association and Co-crystal Formation
Theoretical studies are instrumental in understanding and predicting the formation of supramolecular structures, such as self-associated aggregates and co-crystals. These studies often involve the calculation of intermolecular interaction energies and the analysis of hydrogen bonding patterns.
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can be guided by computational screening. The selection of co-formers is a critical step in co-crystal design. Theoretical approaches, such as the calculation of ∆pKa values between an active pharmaceutical ingredient (API) and a potential co-former, can help predict whether a salt or a co-crystal will form. nih.gov A ∆pKa value below 0 generally suggests co-crystal formation, while a value above 3 suggests salt formation. nih.gov
Studies on the related compound, 4-aminobenzoic acid (PABA), have demonstrated the successful prediction and formation of co-crystals with various co-formers. researchgate.net These studies provide a valuable reference for predicting the co-crystallization behavior of 4-(aminomethyl)benzoic acid. The presence of both a hydrogen bond donor (aminomethyl group) and a hydrogen bond acceptor/donor (carboxylic acid group) in 4-(aminomethyl)benzoic acid makes it a prime candidate for forming robust hydrogen-bonded networks, both with itself (self-association) and with other molecules (co-crystals).
The following table summarizes co-formers that have been successfully used to form co-crystals with the structurally similar 4-aminobenzoic acid.
| Co-former | Resulting Crystal Type | Reference |
| 6-methyluracil | Co-crystal | researchgate.net |
| Barbituric acid | Co-crystal | researchgate.net |
| 2-hydroxybenzamide | Co-crystal | researchgate.net |
| 4-hydroxybenzamide | Co-crystal | researchgate.net |
| Emoxypine | Salt | researchgate.net |
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. These predictions can then be validated against experimental data, providing a detailed assignment of spectral features to specific molecular vibrations, electronic transitions, or nuclear magnetic resonance environments.
The prediction of vibrational spectra (Infrared and Raman) involves the calculation of vibrational frequencies and intensities. These calculated spectra can be compared with experimental spectra to identify characteristic vibrational modes of the molecule. For example, the stretching frequencies of the C=O, C-N, N-H, and O-H bonds are sensitive to the molecular conformation and hydrogen bonding environment. While a specific study on this compound is not available, research on structurally related compounds has shown that methods like B3LYP with a standard basis set such as 6-31G* can provide satisfactory results for predicting vibrational frequencies. researchgate.net
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule in solution. The theoretical prediction of electronic absorption spectra, often performed using Time-Dependent DFT (TD-DFT), can help in understanding the UV-Vis absorption properties of the compound. researchgate.net
Experimental spectroscopic data for 4-(aminomethyl)benzoic acid is available in public databases, which can serve as a basis for the validation of theoretical predictions. spectrabase.com
| Spectroscopic Technique | Predicted Property | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-31G) |
| Raman Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-31G) |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts | DFT (e.g., GIAO method) |
| UV-Vis Spectroscopy | Electronic Transitions | TD-DFT, CIS, ZINDO |
The validation of these predicted properties against experimental spectra is a crucial step in confirming the accuracy of the computational model and gaining a deeper understanding of the molecule's structure and electronic properties.
Supramolecular Chemistry of 4 Aminomethyl Benzoic Acid Hydrate
Hydrogen Bonding Networks in Crystalline and Solution States
Hydrogen bonding is the principal directional force dictating the molecular arrangement in the crystalline state of aminobenzoic acid derivatives. The 4-(aminomethyl)benzoic acid molecule possesses multiple hydrogen bond donor and acceptor sites: the carboxylic acid group (-COOH), the aminomethyl group (-CH2NH2), and in its hydrated form, the water molecule(s).
In the solid state, these molecules typically form extensive hydrogen-bonding networks. For instance, in related aminobenzoic acid structures, the carboxylic acid groups often form dimeric synthons via strong O-H···O hydrogen bonds. nih.gov These dimers can then be further linked by N-H···O hydrogen bonds involving the amino groups and the carboxyl oxygen atoms, creating sheets or more complex three-dimensional arrays. nih.govchemicalbook.com The aminomethyl group in 4-(aminomethyl)benzoic acid introduces additional flexibility and hydrogen bonding capacity compared to 4-aminobenzoic acid.
In co-crystals, the hydrogen bonding patterns can be even more intricate. For example, in a 1:1 adduct of 4-aminobenzoic acid with 4-methylpyridine (B42270), the primary interaction is an O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) ring, which then assemble into dimers via N-H···O bonds. nih.govchemicalbook.com The zwitterionic nature of amino acids can also lead to charge-assisted hydrogen bonds (N+-H···O-), which are particularly strong and directional, further stabilizing the crystal lattice.
In solution, the specific hydrogen bonding interactions are more transient and are in competition with solute-solvent interactions. The solubility of 4-(aminomethyl)benzoic acid in water suggests strong hydrogen bonding between the aminomethyl and carboxylic acid groups and the surrounding water molecules. scbt.com
π-π Stacking Interactions in Supramolecular Assemblies
Alongside hydrogen bonding, π-π stacking interactions between the aromatic benzene (B151609) rings play a crucial role in the supramolecular assembly of 4-(aminomethyl)benzoic acid systems. These interactions, while weaker than hydrogen bonds, are vital for the stabilization and dense packing of the crystal structure. They occur when the planar aromatic rings of adjacent molecules overlap.
Self-Assembly Mechanisms and Higher-Order Packing Motifs
The self-assembly of 4-(aminomethyl)benzoic acid into well-defined supramolecular architectures is a hierarchical process. It begins with the formation of robust and predictable hydrogen-bonded synthons, which act as the primary building blocks. The most common and stable synthon in benzoic acid derivatives is the carboxylic acid dimer, which forms an eight-membered ring. chemicalbook.com
These primary synthons then organize into higher-order structures through other directional interactions. For example, in the crystal structure of 4-(methyl-amino)benzoic acid, molecules first form O-H···O hydrogen-bonded dimers, which are then interconnected by N-H···O hydrogen bonds and C-H···π interactions to build up the complete crystal lattice. chemicalbook.com The presence of water molecules in a hydrated crystal adds another level of complexity and control, creating bridges between the primary synthons to form extended networks. For instance, in a hydrated brucinium salt, water molecules and anions occupy interstitial spaces within a host substructure, linked through a complex three-dimensional hydrogen-bonded network. sigmaaldrich.com This illustrates how solvent molecules can be integral to the formation of specific, stable packing motifs.
Crystal Engineering and Design Principles for 4-(Aminomethyl)benzoic Acid Systems
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For systems based on 4-(aminomethyl)benzoic acid, the key design principles revolve around the predictable and hierarchical nature of hydrogen bonds and π-π stacking.
The concept of "supramolecular synthons" is central to this field. These are robust structural units that are formed by reliable and directional intermolecular interactions. By choosing molecules with specific functional groups, crystal engineers can guide the assembly towards a target architecture. For example, combining a hydrogen-bond donor like a carboxylic acid with a hydrogen-bond acceptor like a pyridine can reliably form a predictable acid-pyridine heterosynthon. medchemexpress.com
The design strategy for 4-(aminomethyl)benzoic acid systems would involve leveraging its multiple functional groups. The carboxylic acid can form robust dimers, while the aminomethyl group provides sites for further extension of the network. The aromatic ring offers the possibility of stabilizing π-π stacking interactions. By introducing co-forming molecules with complementary functional groups, it is possible to create a wide variety of co-crystals with different network topologies (e.g., chains, layers, or 3D frameworks) and potentially different physical properties. The deliberate use of a combination of strong (hydrogen bonds) and weaker (π-π, C-H···O) interactions is crucial for achieving precise control over the supramolecular construction. medchemexpress.com
Role of Hydration in Supramolecular Structures
Water molecules can play a critical and often structure-directing role in the crystallization of polar molecules like 4-(aminomethyl)benzoic acid. When incorporated into the crystal lattice, water molecules of hydration can significantly alter the supramolecular assembly by participating in and mediating hydrogen-bonding networks.
In the crystal structure of a hydrated derivative of 4-aminobenzoic acid, water molecules act as "hydrogen-bond bridges," connecting different parts of the primary molecular network. nih.gov For instance, a water molecule can accept a hydrogen bond from an N-H group and donate hydrogen bonds to carboxylate oxygen atoms, effectively linking molecules that might otherwise not be directly connected. This can lead to the formation of layered or three-dimensional structures that would not be accessible in the anhydrous form. nih.gov
The presence of water can stabilize a particular crystal packing arrangement that might be unstable otherwise. In the crystal structure of a brucinium 4-aminophenylarsonate tetrahydrate, the water molecules, along with the anions, occupy channels within a host lattice formed by the brucine (B1667951) cations. sigmaaldrich.com These "guest" water molecules are integral to the stability of the entire three-dimensional hydrogen-bonded network. sigmaaldrich.com Therefore, hydration is a key variable in the crystal engineering of such systems, offering a pathway to new polymorphic forms and solvates with unique structural motifs and properties.
Solution Thermodynamics and Crystallization Research of 4 Aminomethyl Benzoic Acid
Solid-Liquid Equilibrium Solubility Studies in Binary Solvent Systems
The solubility of 4-(aminomethyl)benzoic acid (PAMBA) in various binary solvent systems has been a subject of scientific investigation to understand its behavior in solution, which is crucial for its synthesis and purification processes.
The solubility of 4-(aminomethyl)benzoic acid is significantly influenced by temperature. Research has demonstrated that in binary solvent systems such as water + methanol (B129727), water + ethanol, water + 1-propanol, and water + 2-propanol, the solubility of PAMBA increases as the temperature rises. researchgate.net This trend was observed in studies conducted within a temperature range of 288.15 K to 328.15 K. researchgate.net This positive correlation between temperature and solubility is a common phenomenon for many solid solutes, indicating that the dissolution process is endothermic.
The composition of the binary solvent mixture plays a critical role in the solubility of 4-(aminomethyl)benzoic acid. In mixtures of water with various alcohols, the solubility of PAMBA shows a distinct order. researchgate.net When the proportion of water is kept constant, the solubility of PAMBA is highest in a water + methanol mixture, followed by water + ethanol, water + 1-propanol, and finally water + 2-propanol, which exhibits the lowest solubility. researchgate.net This suggests that the polarity and hydrogen bonding capabilities of the alcohol co-solvent significantly impact the dissolution of the zwitterionic 4-(aminomethyl)benzoic acid.
Thermodynamic Models for Solubility Correlation (e.g., Modified Apelblat, van't Hoff, NRTL Models)
To accurately represent and predict the solubility of 4-(aminomethyl)benzoic acid in different solvent systems, various thermodynamic models have been employed. The modified Apelblat model, the van't Hoff equation, and the Non-Random Two-Liquid (NRTL) model are among the most utilized. researchgate.net
Studies have shown that all three of these models can effectively correlate the experimental solubility data of PAMBA in binary solvents. researchgate.net However, the modified Apelblat equation has been reported to provide the best fitting performance, indicating its superior ability to describe the temperature dependence of solubility for this compound. researchgate.net
Table 1: Thermodynamic Models for Solubility Correlation of 4-(Aminomethyl)benzoic Acid
| Model | Description | Application |
| Modified Apelblat Model | A semi-empirical equation that relates solubility to temperature. | Correlates the solubility of PAMBA in binary solvent systems with high accuracy. researchgate.net |
| van't Hoff Equation | Relates the change in the equilibrium constant (and thus solubility) to the change in temperature and the enthalpy of dissolution. | Used to determine thermodynamic properties like enthalpy and entropy of dissolution from solubility data. researchgate.net |
| NRTL (Non-Random Two-Liquid) Model | A local composition model that describes the phase equilibrium of liquid mixtures. | Correlates solubility data and is used to calculate mixing thermodynamic properties. researchgate.net |
Mixing Thermodynamic Properties (Gibbs Free Energy, Entropy, Enthalpy of Mixing)
The thermodynamic properties of mixing, including Gibbs free energy (ΔGmix), entropy (ΔSmix), and enthalpy (ΔHmix), provide insight into the spontaneity and driving forces of the dissolution process. These properties for 4-(aminomethyl)benzoic acid in binary solvent systems have been calculated based on the NRTL model. researchgate.net
The results of these calculations indicate that the mixing process of PAMBA in the studied binary solvents is spontaneous. researchgate.net Furthermore, the process is identified as being entropy-driven, meaning that the increase in disorder upon dissolution is the primary factor favoring the mixing of PAMBA with the solvent. researchgate.net
Crystallization Pathway Investigations and Polymorphism
While specific studies on the crystallization pathways and polymorphism of 4-(aminomethyl)benzoic acid hydrate (B1144303) are not extensively detailed in the provided search results, research on the closely related p-aminobenzoic acid (PABA) offers valuable insights. PABA is known to exhibit polymorphism, crystallizing in at least two different forms, α and β. diva-portal.org The α-polymorph is the commercially available form and typically appears as needles, while the β-polymorph forms prisms. diva-portal.org The stability of these polymorphs is temperature-dependent, with the β-form being more stable below 25°C. diva-portal.org The choice of solvent and cooling rate can influence which polymorph is obtained. diva-portal.org For instance, the β-form of PABA can be obtained from water and ethyl acetate (B1210297) with slow cooling. diva-portal.org It is plausible that 4-(aminomethyl)benzoic acid may also exhibit polymorphic behavior, a critical consideration in pharmaceutical development and manufacturing. Further research into the crystallization of 4-(aminomethyl)benzoic acid is necessary to fully understand its potential for polymorphism.
Influence of Intermolecular Interactions on Crystallization Processes
Intermolecular interactions play a pivotal role in the crystallization of organic molecules. For p-aminobenzoic acid, the formation of hydrogen-bonded dimers is a key factor. diva-portal.orgnih.gov The α-form's structure is dominated by carboxylic acid dimers, which are believed to form readily in less polar solvents, thus kinetically favoring the nucleation of this polymorph. diva-portal.org In contrast, solvents that can strongly interact with the carboxylic acid group, such as DMSO and DMF, can inhibit this dimerization, potentially leading to the nucleation of other polymorphic forms or even solvates. rsc.org In the case of p-ABA, using DMF as a solvent led to the discovery of a new solvate due to hydrogen bonding between the solute and the solvent. rsc.org
Given that 4-(aminomethyl)benzoic acid also possesses both a carboxylic acid group and an amino group, it is highly likely that hydrogen bonding is a dominant intermolecular interaction governing its crystallization. The zwitterionic nature of 4-(aminomethyl)benzoic acid in the solid state suggests strong intermolecular interactions between the carboxylate and ammonium (B1175870) groups. researchgate.net The solvent's ability to form hydrogen bonds and its polarity would significantly influence the solute-solute and solute-solvent interactions, thereby affecting the crystallization pathway and the resulting crystal form.
Biochemical and Biological Research Applications in Vitro and Mechanistic of 4 Aminomethyl Benzoic Acid
Role as an Unnatural Amino Acid Derivative in Research
4-(Aminomethyl)benzoic acid is recognized in research as an unnatural amino acid derivative. Unlike the 20 proteinogenic amino acids that are the fundamental building blocks of proteins in nature, unnatural amino acids offer novel chemical properties and structures. pitt.edu This characteristic makes 4-(Aminomethyl)benzoic acid a valuable tool in various research applications, particularly in the synthesis of peptidomimetics—compounds that mimic the structure and function of peptides—and as a structural scaffold in combinatorial chemistry. researchgate.net Its use allows for the creation of novel molecular structures with potential applications in drug discovery and materials science. pitt.edusigmaaldrich.com For example, it can be used in the solid-phase synthesis of complex, bioactive peptides. sigmaaldrich.com The rigid structure of aminobenzoic acid derivatives can also be incorporated into polypeptide chains to study and modify their folding and function. nih.gov
Investigations of Antifibrinolytic Mechanisms in Vitro
4-(Aminomethyl)benzoic acid is known to possess antifibrinolytic activity. medchemexpress.commedchemexpress.com Antifibrinolytic agents work by inhibiting the process of fibrinolysis, the body's mechanism for breaking down blood clots. nih.gov This process is crucial for preventing excessive bleeding. nih.gov The compound is part of a group of synthetic antifibrinolytic amino acids, which includes tranexamic acid and epsilon-aminocaproic acid. nih.gov In vitro research focuses on elucidating the specific mechanisms by which it interferes with the fibrinolytic pathway.
The primary mechanism of antifibrinolytic agents is to prevent the degradation of fibrin (B1330869), the protein mesh that forms the structural basis of a blood clot. nih.gov The breakdown of a fibrin clot is initiated by the enzyme plasmin. nih.gov Synthetic antifibrinolytic amino acids like p-aminomethylbenzoic acid (PAMBA) exert their effect by interfering with the interaction between plasminogen (the inactive precursor of plasmin) and fibrin. nih.gov By saturating specific binding sites on plasminogen, these inhibitors displace it from the fibrin surface, thereby preventing its conversion to active plasmin and subsequent degradation of the clot. nih.gov In vitro studies have demonstrated that various benzoic acid derivatives can attenuate the formation of fibrin polymers and clots. mdpi.com
The antifibrinolytic action of 4-(Aminomethyl)benzoic acid is mediated through its interaction with specific domains on plasminogen known as kringle domains. wikipedia.org These domains are responsible for binding to lysine (B10760008) residues on the surface of fibrin, which is a critical step for the activation of plasminogen and the subsequent fibrinolysis. nih.gov
Research using 1H NMR spectroscopy has been conducted to characterize the ligand specificity of human plasminogen kringle 4. nih.gov These studies have investigated the binding of various ligands, including p-aminomethylbenzoic acid, to determine their affinity for this domain. The binding is quantified by the equilibrium association constant (Ka), with a higher value indicating a stronger interaction. nih.gov The findings highlight the importance of the compound's structure in its interaction with the lysine-binding site (LBS) of the kringle domain. nih.gov
| Ligand | Equilibrium Association Constant (Ka) (mM-1) |
|---|---|
| p-Aminomethylbenzoic acid | ~4.8 |
| 7-Aminoheptanoic acid | ~6.6 |
| 5-Aminopentanoic acid | ~16 |
| Nα-acetyl-L-arginine | ~0.3 |
| Benzylamine | ~0.2 |
| Nα-acetyl-L-arginine methyl ester | ~0.08 |
| l-Aminohexane | ~0.07 |
Studies on Interactions with Biological Transporters and Receptors
In vitro studies have identified 4-(Aminomethyl)benzoic acid as a competitive inhibitor of the epithelial peptide transporter PepT1. medchemexpress.comnih.gov PepT1 is a proton-coupled transporter responsible for the uptake of di- and tripeptides in tissues like the intestine and kidneys. nih.gov 4-(Aminomethyl)benzoic acid is thought to mimic the spatial arrangement of a dipeptide, allowing it to bind to the transporter. nih.govnih.gov This competitive inhibition has been demonstrated in multiple experimental systems, including Xenopus laevis oocytes expressing rabbit PepT1 and in rat renal brush border membrane vesicles. nih.govnih.gov As a competitive inhibitor, it vies with peptide substrates for the same binding site on the transporter, thereby reducing the rate of peptide uptake. nih.gov
A key finding from research is that while 4-(Aminomethyl)benzoic acid binds to PepT1, it is not actually transported across the cell membrane by the transporter. nih.govsigmaaldrich.com This makes it the first molecule discovered to be a non-translocated competitive inhibitor of proton-coupled oligopeptide transport. nih.govnih.govsigmaaldrich.com This characteristic was confirmed through two main types of experiments:
Direct Analysis: Using High-Pressure Liquid Chromatography (HPLC), researchers found no accumulation of the compound inside PepT1-expressing oocytes. nih.govnih.gov
Indirect Analysis: The compound failed to trans-stimulate the efflux of a labeled peptide from oocytes or renal membrane vesicles. Trans-stimulation occurs when the transport of one substrate into the cell drives the transport of another out of the cell; the absence of this effect indicates that 4-(aminomethyl)benzoic acid is not being translocated. nih.govnih.gov
This unique property as a non-translocated inhibitor makes 4-(Aminomethyl)benzoic acid and its derivatives particularly useful experimental tools for studying the structure and function of the PepT1 transporter family. nih.govnih.gov
| Research Area | Key Finding | Experimental Evidence | Reference |
|---|---|---|---|
| Inhibition Mechanism | Acts as a competitive inhibitor of PepT1. | Inhibition is concentration-dependent and the inhibition constant (Ki) is shifted in the presence of other substrates. | nih.gov |
| Translocation | Is not translocated across the membrane by PepT1. | No detection by direct HPLC analysis in expressing oocytes; fails to trans-stimulate labeled peptide efflux. | nih.govnih.gov |
| Binding | Binds competitively to the external surface of PepT1. | Reverses the trans-stimulation of peptide efflux caused by other unlabeled peptides. | nih.govsigmaaldrich.com |
| Utility | Serves as a useful experimental tool for studying peptide transporters. | As the first discovered non-translocated competitive inhibitor, it provides a basis for designing high-affinity ligands for the PepT1 family. | nih.govnih.gov |
Molecular Tools for Proton-Coupled Oligopeptide Transport Studies
4-(Aminomethyl)benzoic acid (4-AMBA) has been identified as a valuable molecular tool in the study of proton-coupled oligopeptide transporters (POTs), specifically the epithelial peptide transporter PepT1 nih.govnih.govsigmaaldrich.commedchemexpress.com. Its utility stems from its unique characteristic as the first discovered non-translocated competitive inhibitor of this transporter family nih.govnih.govsigmaaldrich.comnih.gov.
Structurally, 4-AMBA mimics the spatial configuration of a dipeptide, allowing it to bind to the PepT1 transporter nih.govnih.gov. However, unlike dipeptide substrates, it is not translocated across the cell membrane. This has been confirmed through direct high-performance liquid chromatography (HPLC) analysis in Xenopus laevis oocytes expressing rabbit PepT1 and indirectly by its failure to stimulate the efflux of labeled peptides from either oocytes or rat renal membrane vesicles nih.govnih.gov.
The inhibitory action of 4-AMBA is competitive, meaning it vies with peptide substrates for the same binding site on the exterior of the transporter nih.govnih.gov. Research has demonstrated this competitive inhibition in two different biological systems: Xenopus laevis oocytes genetically engineered to express rabbit PepT1 and brush border membrane vesicles isolated from rat kidneys, which naturally contain PepT1 nih.govnih.gov. In these studies, 4-AMBA inhibited the influx of labeled dipeptides in a concentration-dependent manner. While 4-AMBA does not get transported, it can reverse the trans-stimulation of peptide efflux caused by an external unlabeled peptide, a finding that quantitatively supports its binding to the external surface of PepT1 nih.govnih.govsigmaaldrich.com.
The discovery of a non-transported inhibitor like 4-AMBA is significant for the field of peptide transport research. It provides a stable tool to probe the function and physiological roles of peptide transporters in various tissues, including the central nervous system, without the confounding factor of being transported into the cell itself nih.gov. This characteristic allows researchers to isolate and study the external binding events of the transporter. The properties of 4-AMBA make it a foundational molecule for the design of more potent, high-affinity synthetic ligands for the PepT1 family of transporters nih.gov.
Table 1: Inhibitory Activity of 4-(Aminomethyl)benzoic Acid (4-AMBA) on PepT1
| Experimental System | Substrate | Ki (Inhibition Constant) | Notes |
| Xenopus laevis oocytes expressing rabbit PepT1 | D-Phe-L-Gln (0.42 μM) | 3.1 ± 0.4 mM | In the absence of other unlabeled peptides. |
| Xenopus laevis oocytes expressing rabbit PepT1 | D-Phe-L-Gln (0.42 μM) | 6.9 ± 1.2 mM | In the presence of 1.0 mM unlabeled D-Phe-L-Gln. |
| Rat renal cortex brush border membrane vesicles (BBMV) | D-Phe-L-Gln (0.42 μM) | 1.8 ± 0.1 mM | In the absence of other unlabeled peptides. |
| Rat renal cortex brush border membrane vesicles (BBMV) | D-Phe-L-Gln (0.42 μM) | 5.1 ± 1.3 mM | In the presence of 1.0 mM unlabeled D-Phe-L-Gln. |
Data sourced from Meredith et al. (1998) nih.gov.
GPR54 Agonistic Activity in Peptide Research
4-(Aminomethyl)benzoic acid (Amb) serves as a crucial structural component in the development of synthetic peptide agonists for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin (B8261505) receptor. GPR54 and its endogenous ligand, kisspeptin, are key regulators of the reproductive axis nih.gov. Consequently, synthetic agonists are of significant interest for understanding this pathway and for potential therapeutic applications nih.gov.
In the quest for potent and stable GPR54 agonists, structure-activity relationship (SAR) studies have been conducted on analogues of metastin (kisspeptin-54) nih.gov. These studies have revealed that the C-terminal portion of kisspeptin is essential for its activity. This has led to the design of shorter, modified peptides that retain or even exceed the potency of the natural ligands.
One of the most successful strategies has been the incorporation of non-natural amino acids or building blocks to enhance potency and stability. 4-(Aminomethyl)benzoic acid has proven to be a particularly effective N-terminal moiety in these synthetic peptides. A key example is a pentapeptide derivative, H-Amb-Phe-Gly-Leu-Arg-Trp-NH₂, which was found to have potent GPR54 agonistic activity nih.gov.
Further SAR studies led to the identification of an even more potent agonist, H-Amb-Nal(2)-Gly-Leu-Arg-Trp-NH₂ (where Nal(2) is 3-(2-naphthyl)alanine) nih.gov. This compound was identified as one of the most potent GPR54 agonists reported, demonstrating the importance of the Amb group at the N-terminus combined with other strategic amino acid substitutions for maximizing receptor activation nih.govnih.gov. The use of Amb in these peptides highlights its role as a key scaffold element in designing synthetic molecules that target GPR54 for research and therapeutic development nih.gov.
Table 2: GPR54 Agonistic Peptides Incorporating 4-(Aminomethyl)benzoic Acid (Amb)
| Compound | Structure | Activity |
| Parent Peptide | H-Amb-Phe-Gly-Leu-Arg-Trp-NH₂ | Potent GPR54 Agonist |
| Optimized Peptide | H-Amb-Nal(2)-Gly-Leu-Arg-Trp-NH₂ | Identified as the most potent GPR54 agonist in the study |
Data sourced from Tomita et al. (2006, 2007) and Mead et al. (2007) nih.govnih.govnih.gov.
Enzyme Inhibition Studies (e.g., Soluble Epoxide Hydrolase)
The aminobenzoic acid scaffold, including 4-(aminomethyl)benzoic acid and its close analogues, is utilized in the design and synthesis of enzyme inhibitors, notably for soluble epoxide hydrolase (sEH). Inhibition of sEH is a therapeutic strategy for managing conditions like hypertension and inflammation, as it increases the levels of beneficial epoxyeicosatrienoic acids (EETs) nih.govnih.gov.
While direct, potent inhibition of the primary hydrolase function of sEH by 4-(aminomethyl)benzoic acid is not widely reported, the closely related compound 4-aminobenzoic acid has been identified as a selective, competitive inhibitor of the N-terminal phosphatase activity of sEH, with a Ki of 15.3 µM nih.gov. This demonstrates that the aminobenzoic acid structure can interact specifically with binding sites on the enzyme.
More significantly, the benzoic acid framework is a key component in a class of potent sEH inhibitors. Researchers have designed and synthesized series of inhibitors using 4-benzamidobenzoic acid hydrazide derivatives as a scaffold nih.gov. In these designs, the amide group acts as a primary pharmacophore, and the benzoic acid portion serves as a lipophilic spacer connecting to other functional groups that enhance binding and solubility nih.gov. For example, compounds like 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid have shown considerable in-vitro sEH inhibitory activity nih.gov.
Furthermore, highly potent and metabolically stable sEH inhibitors have been developed by replacing flexible alkyl chains with a cyclohexyloxy-benzoic acid moiety. One such inhibitor, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB), exhibits low nanomolar inhibitory effects (IC₅₀ = 1.3 nM) and possesses favorable pharmacokinetic properties nih.gov. These examples underscore the value of the benzoic acid core, as found in 4-(aminomethyl)benzoic acid, as a foundational structure for developing potent and specific enzyme inhibitors.
Table 3: Enzyme Inhibitory Activity of Benzoic Acid Derivatives
| Compound | Target Enzyme/Activity | Structure Class | Reported Activity |
| 4-Aminobenzoic acid | Soluble Epoxide Hydrolase (N-terminal phosphatase) | Aminobenzoic Acid | Ki = 15.3 µM |
| 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid | Soluble Epoxide Hydrolase (hydrolase) | 4-Benzamidobenzoic Acid Hydrazide Derivative | 72% inhibition in vitro |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | Soluble Epoxide Hydrolase (hydrolase) | Benzoic Acid Derivative | IC₅₀ = 1.3 nM |
Data sourced from various studies on sEH inhibition nih.govnih.govnih.gov.
Molecular Probes and Dyes for Biological System Investigations
The structural features of 4-(aminomethyl)benzoic acid make it a suitable building block for the synthesis of molecular probes and dyes used in biological research. Its bifunctional nature—containing both a carboxylic acid group and an aminomethyl group attached to a benzene (B151609) ring—allows for versatile chemical modifications and conjugations.
The aminobenzoic acid scaffold is a component of various fluorophores. For instance, ortho-aminobenzoic acid (o-Abz) is used as a fluorescent probe in internally quenched peptides to monitor the interaction of those peptides with biological structures like micelles nih.gov. The fluorescence properties of the Abz group are sensitive to the local environment, making it a useful reporter group nih.gov. This principle suggests that other isomers, such as the para-substituted 4-(aminomethyl)benzoic acid, can be similarly employed.
The amino group of 4-(aminomethyl)benzoic acid provides a reactive handle for conjugation to other molecules. For example, it can be protected with a group like Fmoc (9-fluorenylmethoxycarbonyl), creating Fmoc-AMBA, which can then be used in solid-phase peptide synthesis to incorporate the benzoic acid moiety into a larger structure labproinc.com. This allows for the precise placement of the aminobenzoic acid unit within a peptide-based probe beilstein-journals.org.
Furthermore, the benzene ring of aminobenzoic acid can serve as a core component of a larger chromophore or fluorophore system. The synthesis of organic dyes, such as azo dyes, often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound researchgate.net. Aniline (B41778) derivatives, including aminobenzoic acids, are common starting materials in these synthetic routes. Similarly, the synthesis of other classes of dyes, such as carbocyanine dyes, can utilize aniline derivatives like 4-aminobenzoic acid to introduce functional groups for bioconjugation nih.gov. While specific dyes made directly from 4-(aminomethyl)benzoic acid are not extensively documented in the provided sources, the chemical principles and the use of analogous compounds strongly support its potential as a precursor in the development of novel fluorescent probes for biological imaging and sensing applications nih.gov.
Materials Science Research Applications of 4 Aminomethyl Benzoic Acid
Polymer Synthesis and Specialty Resins
4-(Aminomethyl)benzoic acid (4-AMBA) is a key monomer in the synthesis of high-performance polyamides and copolyamides. google.com Its rigid structure contributes to polymers with high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for demanding applications. google.comchemimpex.com Researchers have utilized 4-AMBA to create both amorphous and semi-crystalline polyamides with properties tailored for specific uses, including optical components and specialty resins. google.com
The polymerization process typically involves condensation reactions where the aminomethyl group of one monomer reacts with the benzoic acid group of another. Copolyamides are also synthesized by incorporating other monomers, such as dicarboxylic acids and diamines, to modify the final properties of the resin. google.com For instance, copolyamides of 4-AMBA have been developed for optical applications like plastic windows, lenses, and clear cosmetic packaging, where transparency and a high Tg are crucial. google.com It is also used in the production of specialty polymers that require enhanced mechanical strength and durability. chemimpex.com
Table 1: Examples of Copolyamide Synthesis using 4-(Aminomethyl)benzoic Acid
| Co-monomer 1 | Co-monomer 2 | Polymerization Additive | Resulting Polymer Characteristics | Potential Application | Reference |
|---|---|---|---|---|---|
| Hexamethylenediamine | Isophthalic acid | Phosphorous acid | High thermal properties | Automotive, Electronics | google.com |
Functional Materials Development
The unique chemical structure of 4-(aminomethyl)benzoic acid makes it a valuable component in the development of functional materials. aip.org Its ability to act as a linker molecule allows for the synthesis of complex structures with specific functionalities. chemimpex.com Research has explored its use in materials designed for biomedical applications and as a precursor for more complex functional molecules. sigmaaldrich.comchemicalbook.com
For example, it is a building block in the synthesis of apoptozole, a molecule studied for its potential to promote the proper function of the CFTR protein, which is relevant in cystic fibrosis research. sigmaaldrich.comchemicalbook.com Furthermore, its derivatives are used to create cyclopeptides that can act as receptors for various cations and anions. sigmaaldrich.comchemicalbook.com These applications highlight how the inherent properties of 4-(aminomethyl)benzoic acid can be harnessed to create materials with highly specific and advanced functions.
Photoswitching Applications using Azobenzene (B91143) Derivatives
A significant area of research involves the incorporation of 4-(aminomethyl)benzoic acid into azobenzene-based molecular switches. aip.org Azobenzene and its derivatives are well-known photochromic compounds that can undergo reversible isomerization between their trans and cis states when exposed to light of specific wavelengths. iris-biotech.deresearchgate.net This property makes them ideal candidates for creating photoswitchable materials. aip.org
By functionalizing azobenzene with molecules like 4-(aminomethyl)benzoic acid, researchers can create derivatives such as (4-aminomethyl)phenylazobenzoic acid (AMPB). aip.org Computational studies using Time-Dependent Density-Functional Theory (TDDFT) have been employed to analyze the UV/Vis absorption spectra and electronic properties of these derivatives. aip.org The goal of this research is to fine-tune the photoswitching behavior, such as shifting the absorption wavelengths required for isomerization. aip.orgnih.gov This is particularly important for in vivo applications, where light in the red or near-infrared spectrum is needed to penetrate biological tissues. nih.gov The ability to control the conformation of a molecule with light opens up applications in molecular devices, drug delivery, and photopharmacology. aip.orgiris-biotech.de
Table 2: Properties of Azobenzene Photoswitches
| Isomer | Key Characteristics | Activating Light Wavelength (Typical) | Applications | Reference |
|---|---|---|---|---|
| trans | Thermodynamically more stable, planar structure | UV light (e.g., 340-370 nm) | Inactive state in some systems | iris-biotech.deresearchgate.net |
Ligand Design for Magnetic Nanoparticle Surface Modification
In the field of nanotechnology, 4-(aminomethyl)benzoic acid is utilized as a ligand for the surface modification of magnetic nanoparticles (MNPs), such as those made from magnetite or maghemite. researchgate.netmdpi.com The benzoic acid group can effectively bind to the iron oxide surface of the nanoparticle, while the aminomethyl group remains exposed on the surface, ready for further functionalization. researchgate.net
This surface coating serves several purposes. It can prevent the nanoparticles from aggregating, leading to a uniform dispersion in solvents like water. researchgate.net More importantly, it provides a functional handle to attach other molecules of biomedical interest, such as drugs or targeting agents. mdpi.com This is a key strategy in the development of nanocarriers for targeted drug delivery and theranostics, a field that combines therapy and diagnostics. mdpi.com Theoretical modeling studies, using techniques like density functional theory, help to understand the binding of ligands like 4-(aminomethyl)benzoic acid to the nanoparticle surface, which is crucial for designing effective and stable MNP-based systems for applications like magnetic hyperthermia and medical imaging. researchgate.net
Future Research Directions and Interdisciplinary Perspectives
Advanced Synthetic Strategies for Complex Derivatives
While the fundamental synthesis of 4-(aminomethyl)benzoic acid is well-established, the future lies in the development of advanced synthetic strategies to create complex derivatives with tailored functionalities. These strategies will be crucial for fine-tuning the compound's properties for specific applications.
One promising area is the use of 4-(aminomethyl)benzoic acid as a scaffold in combinatorial chemistry and solid-phase synthesis to generate libraries of novel compounds. For instance, it can be used as a building block for creating peptidomimetics, which are molecules that mimic the structure and function of peptides. An example of this is the synthesis of a GPR54-agonistic pentapeptide containing 4-(aminomethyl)benzoic acid, which has been achieved through Fmoc-based solid-phase peptide synthesis. nih.gov This approach allows for the systematic modification of the peptide structure to investigate structure-activity relationships.
Furthermore, advanced coupling and functionalization techniques can be employed to create more intricate derivatives. For example, the synthesis of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg viruses demonstrates the potential of this scaffold in medicinal chemistry. nih.gov This involved the coupling of 4-(aminomethyl)benzoic acid esters with a variety of anilines to produce a diverse library of compounds for biological screening. nih.gov
Future research could focus on developing more efficient and stereoselective synthetic routes to complex derivatives. This may involve the use of novel catalysts, protecting group strategies, and purification techniques to access a wider range of molecular architectures.
Deeper Mechanistic Insights into Biological Interactions
A significant area of future research will be to gain a more profound understanding of the molecular mechanisms underlying the biological interactions of 4-(aminomethyl)benzoic acid and its derivatives. A key interaction that has been identified is its role as a competitive inhibitor of the peptide transporter PepT1. nih.govnih.govhw.ac.uk
Studies have shown that 4-(aminomethyl)benzoic acid binds to the external surface of PepT1 but is not translocated across the membrane. nih.govnih.gov This makes it a valuable tool for studying the structure and function of this important transporter. Future research should aim to elucidate the precise binding site and the specific molecular interactions that govern this inhibition. This could involve techniques such as site-directed mutagenesis of the PepT1 transporter to identify key amino acid residues involved in binding.
Moreover, understanding the structural basis for its non-translocated inhibition could pave the way for the design of even more potent and selective inhibitors. The close structural similarity to 4-aminophenylacetic acid, which is a translocated substrate, provides a unique opportunity to dissect the structural determinants of transport versus inhibition. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental studies will be instrumental in advancing our understanding of 4-(aminomethyl)benzoic acid. Molecular modeling techniques can provide valuable insights into the compound's conformation, electronic properties, and interactions with biological targets.
Although crystal structures for peptide transporters like PepT1 are not yet available, homology modeling based on the structures of related bacterial transporters can provide a framework for understanding substrate and inhibitor binding. nih.gov Computational docking studies could be employed to predict the binding mode of 4-(aminomethyl)benzoic acid to PepT1, guiding the design of new derivatives with enhanced affinity. nih.gov
These computational predictions can then be validated through experimental techniques such as binding assays and functional transport studies. This iterative cycle of computational design and experimental verification will accelerate the discovery of new applications for 4-(aminomethyl)benzoic acid and its derivatives.
Exploration of New Supramolecular Architectures
The bifunctional nature of 4-(aminomethyl)benzoic acid, with its carboxylic acid and aminomethyl groups, makes it an excellent candidate for the construction of novel supramolecular architectures. The formation of hydrogen bonds is a key driving force in the self-assembly of such molecules.
Studies on related compounds, such as 4-(methyl-amino)benzoic acid, have revealed the formation of hydrogen-bonded dimers in the solid state. nih.gov Similarly, the crystal structure of an adduct of 4-aminobenzoic acid with 4-methylpyridine (B42270) shows the formation of sheets held together by O-H···N and N-H···O hydrogen bonds. nih.govresearchgate.net
Future research could explore the self-assembly of 4-(aminomethyl)benzoic acid and its derivatives under various conditions to create new materials with interesting properties. This could include the formation of gels, liquid crystals, or porous frameworks. The combination of hydrogen bonding with other non-covalent interactions, such as halogen bonding, could also be explored to create more complex and functional supramolecular systems. nih.gov
Expanding Applications in Targeted Research Tool Development
The unique properties of 4-(aminomethyl)benzoic acid make it a valuable platform for the development of targeted research tools. Its established role as a non-translocated competitive inhibitor of PepT1 is a prime example of its utility in studying transport proteins. nih.govnih.govhw.ac.ukhw.ac.uk
This compound and its derivatives can be used to probe the substrate binding pockets of peptide transporters and to differentiate between binding and translocation events. nih.govnih.gov By modifying the scaffold with fluorescent tags or other reporter groups, it may be possible to develop molecular probes for imaging peptide transporter activity in cells and tissues.
Furthermore, its use as a building block in the synthesis of bioactive peptides, such as GPR54 agonists, highlights its potential for creating tools to study receptor pharmacology. nih.gov The rigid nature of the benzene (B151609) ring can be used to introduce conformational constraints into peptides, helping to elucidate the bioactive conformation.
Novel Applications in Emerging Materials Science Fields
The versatility of 4-(aminomethyl)benzoic acid extends beyond biological applications into the realm of materials science. Its ability to act as a monomer makes it a valuable component in the synthesis of polymers. google.comgoogle.com
A particularly exciting area for future research is the use of 4-(aminomethyl)benzoic acid and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable properties, making them promising for applications in gas storage, catalysis, and sensing. The related compound, 4-aminobenzoic acid, has already been used to create functionalized MOFs. researchgate.netnih.gov The amine and carboxylate groups of 4-(aminomethyl)benzoic acid can coordinate to metal ions to form extended, crystalline networks.
Future work could focus on synthesizing novel MOFs with 4-(aminomethyl)benzoic acid as a linker and exploring their properties. The functional aminomethyl group could be further modified post-synthesis to introduce new functionalities into the MOF structure, opening up possibilities for creating advanced materials with tailored properties. Another potential application is in the synthesis of cobalt carboxy phosphonates. sigmaaldrich.comsigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
